molecular formula C14H10F2O3 B6400292 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261891-06-8

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6400292
CAS RN: 1261891-06-8
M. Wt: 264.22 g/mol
InChI Key: LFACQTMUYGDLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid (DFMOBA) is a difluorinated phenyl derivative of benzoic acid that has been used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 286.22 g/mol and a melting point of 113-115°C. DFMOBA has been studied for its potential applications in a variety of areas, including biochemistry and physiology.

Scientific Research Applications

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used as a substrate for enzymes, as a substrate for in vitro studies of enzyme kinetics, as a substrate for in vivo studies of enzyme kinetics, and as a substrate for protein-protein interactions. It has also been used as a model compound for the study of the synthesis and degradation of other phenyl derivatives, and as a model compound for the study of the structure-activity relationship of various compounds.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the difluorinated phenyl group of 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% is responsible for its biological activity. The difluorinated phenyl group is thought to interact with the active site of enzymes and proteins, resulting in the inhibition or activation of the enzyme or protein. In addition, the methoxy group of 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% is believed to interact with the active site of proteins, resulting in the inhibition or activation of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% have not been studied extensively. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to inhibit the activity of proteins such as the transcription factor NF-κB. Furthermore, it has been shown to reduce inflammation and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It has a relatively low melting point, making it easy to handle and store. In addition, it is stable in aqueous solutions, making it suitable for use in experiments involving aqueous solutions. Finally, it is relatively inexpensive, making it an economical choice for laboratory experiments.
The main limitation of 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% for use in laboratory experiments is its low solubility in organic solvents. This can make it difficult to dissolve in organic solvents, which may be necessary for certain experiments. In addition, 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% is not stable in the presence of strong acids or bases, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95%. These include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in drug development and drug delivery systems is warranted. Furthermore, further research into its potential use as a model compound for the study of the structure-activity relationship of various compounds is also warranted. Finally, further research into its potential use as a substrate for enzymes and proteins is also warranted.

Synthesis Methods

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% can be synthesized from 4-methoxybenzoic acid and 2,5-difluorotoluene by a two-step process. The first step involves the reaction of 4-methoxybenzoic acid and 2,5-difluorotoluene in the presence of a base catalyst, such as sodium hydroxide, to form the intermediate 4-methoxy-2,5-difluorobenzoic acid. The second step involves the reaction of the intermediate with anhydrous methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95%.

properties

IUPAC Name

4-(2,5-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-6-8(2-4-10(13)14(17)18)11-7-9(15)3-5-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFACQTMUYGDLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689723
Record name 2',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-06-8
Record name 2',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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